molecular formula C8H6N4O2 B3058888 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid CAS No. 924865-07-6

6-(4H-1,2,4-Triazol-4-yl)nicotinic acid

Cat. No.: B3058888
CAS No.: 924865-07-6
M. Wt: 190.16 g/mol
InChI Key: WYIKCPUHGCYKNZ-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Environmental factors can include pH, temperature, and the presence of other molecules, all of which can impact a compound’s effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid typically involves the reaction of nicotinic acid derivatives with triazole precursors under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts and solvents . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts are often employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(4H-1,2,4-Triazol-4-yl)nicotinic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid is unique due to its specific combination of a triazole ring and nicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIKCPUHGCYKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587973
Record name 6-(4H-1,2,4-Triazol-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924865-07-6
Record name 6-(4H-1,2,4-Triazol-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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